2-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-(2-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-5-3-4-6-12(9)17-13(19)11-7-16-15-18(14(11)20)8-10(2)21-15/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSUPRMLYBIBNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)C=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the thiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its pharmacological properties are being explored for potential therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves the inhibition of specific molecular pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Structural Comparison
The structural diversity of thiazolo[3,2-a]pyrimidine derivatives arises from variations in substituents at positions 3, 5, 6, and 5. Key analogs include:
Key Observations :
- Steric Effects : The o-tolyl group in the target compound introduces steric hindrance, limiting sulfonation to the para position of the phenyl ring .
- Electronic Effects : Electron-donating groups (e.g., methoxy) increase regioselectivity for sulfonation at ortho/para positions, while electron-withdrawing groups (e.g., nitro) favor meta substitution .
Key Observations :
- Temperature Dependence : At 20°C, cyclization dominates, while 80°C shifts reactivity toward sulfonation .
- Steric Hindrance : Bulky substituents (e.g., o-tolyl) reduce oversulfonation by limiting access to reactive sites .
Pharmacological Activity
Comparative biological activities highlight substituent-driven efficacy:
Key Observations :
- Antibacterial vs. Antitubercular: Nitro groups enhance antitubercular activity, while amino groups improve Gram-positive bacterial inhibition .
- Enzyme Inhibition : Carboxamide and ester substituents modulate interactions with enzyme active sites (e.g., AChE, tyrosinase) .
Stability and Regioselectivity
The target compound’s stability is influenced by its substitution pattern:
Biological Activity
2-Methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₈H₈N₂O₂S
- Molecular Weight : 210.21 g/mol
- CAS Number : 32278-56-1
The biological activity of this compound is primarily attributed to its interaction with topoisomerase enzymes, which are crucial for DNA replication and transcription. The compound has been noted for:
- Inhibition of Topoisomerase II : This inhibition can lead to DNA damage and subsequent apoptosis in cancer cells. Studies have demonstrated that similar thiazolo-pyrimidine derivatives exhibit potent inhibitory effects on topoisomerase II enzymatic activities, suggesting a potential pathway for anticancer activity .
Biological Activity in Cancer Models
Research has shown that thiazolo-pyrimidine derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance:
- Case Study 1 : A derivative similar to the compound under investigation was tested on prostate cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis .
- Case Study 2 : In vitro studies demonstrated that compounds from the same class could effectively reduce the viability of human breast cancer cells (MCF-7) and induce G2/M phase arrest .
Comparative Efficacy
To illustrate the efficacy of this compound compared to other compounds, a summary table is provided below:
| Compound Name | Target Activity | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Topo II Inhibition | Prostate | 15 | |
| Compound B | Apoptosis Induction | Breast | 10 | |
| This compound | Topo II Inhibition | Various | TBD | TBD |
Toxicity and Safety Profile
While the therapeutic potential is promising, it is essential to consider the toxicity profile. Preliminary studies suggest that similar compounds exhibit low cytotoxicity against normal cells while effectively targeting cancerous cells . Further studies are required to establish a comprehensive safety profile for clinical applications.
Q & A
Q. Basic
- HPLC : Purity ≥98% (retention time: 8–12 min, C18 column).
- GC-MS : Fragmentation patterns (e.g., m/z 473.5 [M+H]+ for Compound 4).
- 1H/13C NMR : Key signals include δ 6.22–7.67 ppm (aromatic protons) and δ 160–164 ppm (carbonyl carbons) .
How should conflicting bioactivity data across studies be analyzed?
Q. Advanced
- Meta-analysis : Normalize IC50 values using Hill slopes and compare under consistent assay conditions (e.g., 20 min incubation).
- QSAR models : Use PLS regression to correlate logP, polar surface area, and inhibition rates. For example, a study found that clogP >3.5 reduced solubility, explaining lower activity in hydrophobic derivatives .
What green chemistry approaches improve thiazolo-pyrimidine synthesis?
Advanced
Solvent-free conditions (e.g., Baylis-Hillman adduct cyclization at 80°C) reduce waste. Microwave-assisted synthesis (e.g., 150 W, 10 min) achieves 90% yield for 5H-thiazolo[3,2-a]pyrimidin-5-ones, avoiding prolonged reflux .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
